molecular formula C14H18F3NO B584540 Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine CAS No. 1158747-82-0

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine

Cat. No.: B584540
CAS No.: 1158747-82-0
M. Wt: 273.299
InChI Key: JLTHLGACDUDISW-UHFFFAOYSA-N
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Description

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine is a chemical compound with the molecular formula C14H18F3NO and a molecular weight of 273.29 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hexahydroazepine ring. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves several steps, typically starting with the preparation of the trifluoromethoxyphenylmethyl intermediate. This intermediate is then reacted with a suitable azepine precursor under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves its interaction with molecular targets through its trifluoromethoxy group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHLGACDUDISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747886
Record name 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158747-82-0
Record name 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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